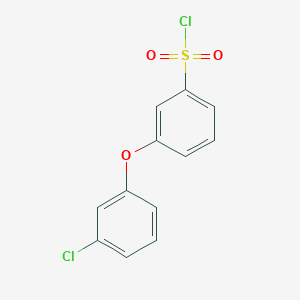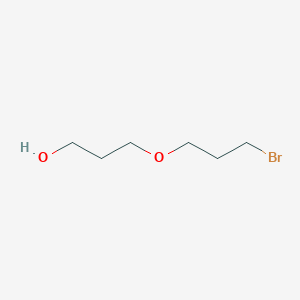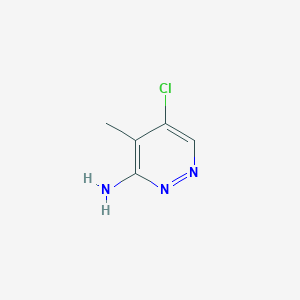
3-(3-Chlorophenoxy)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenoxy)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C12H8Cl2O3S. It is a derivative of benzenesulfonyl chloride, where a chlorophenoxy group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(3-Chlorophenoxy)benzenesulfonyl chloride can be synthesized through the reaction of 3-chlorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and involves the formation of an ester linkage between the phenol and the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound involves the chlorination of benzenesulfonic acid or its salts using reagents like phosphorus oxychloride or sulfuryl chloride. The process is carried out in large-scale reactors with controlled temperature and pressure to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chlorophenoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane and acetonitrile are commonly used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Coupled Products: Formed through coupling reactions with various organic halides.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenoxy)benzenesulfonyl chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenoxy)benzenesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amines or alcohols, respectively. This reactivity makes it useful in modifying proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl chloride: A simpler analog without the chlorophenoxy group.
Tosyl chloride: A related compound with a toluene group instead of the chlorophenoxy group.
4-(3-Chlorophenoxy)benzenesulfonyl chloride: A positional isomer with the chlorophenoxy group at a different position on the benzene ring.
Uniqueness
3-(3-Chlorophenoxy)benzenesulfonyl chloride is unique due to the presence of the chlorophenoxy group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C12H8Cl2O3S |
|---|---|
Peso molecular |
303.2 g/mol |
Nombre IUPAC |
3-(3-chlorophenoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H8Cl2O3S/c13-9-3-1-4-10(7-9)17-11-5-2-6-12(8-11)18(14,15)16/h1-8H |
Clave InChI |
UKDYGQWOQMEXRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)Cl)OC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B15201460.png)


![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B15201479.png)




![(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15201520.png)




![(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B15201536.png)
